
Boceprevir Metabolite M4-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boceprevir Metabolite M4-d9 is a deuterated analog of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C virus infection. This compound is specifically designed to enhance the pharmacokinetic properties of Boceprevir by incorporating deuterium atoms, which can lead to improved metabolic stability and reduced systemic clearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boceprevir Metabolite M4-d9 involves the incorporation of deuterium atoms into the molecular structure of Boceprevir. The synthetic route typically starts with the formation of deuterated intermediates, followed by their incorporation into the Boceprevir scaffold. One common method involves the use of deuterated reagents such as deuterated trimethylacetaldehyde .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The use of specialized equipment and techniques for handling deuterated compounds is essential to maintain the integrity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Boceprevir Metabolite M4-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized metabolites.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the molecule with deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Deuterated reagents like deuterated trimethylacetaldehyde are used for substitution reactions.
Aplicaciones Científicas De Investigación
Boceprevir Metabolite M4-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Biology: Employed in biological studies to investigate the metabolic stability and pharmacokinetics of deuterated compounds.
Medicine: Utilized in the development of antiviral therapies, particularly for Hepatitis C virus and potentially for other viral infections such as SARS-CoV-2.
Mecanismo De Acción
Boceprevir Metabolite M4-d9 exerts its effects by inhibiting the NS3/4A protease enzyme of the Hepatitis C virus. This enzyme is crucial for viral replication, as it cleaves the viral polyprotein into mature proteins necessary for the virus’s life cycle. By inhibiting this enzyme, this compound effectively halts viral replication and reduces the viral load in infected individuals .
Comparación Con Compuestos Similares
Boceprevir: The parent compound, used as a protease inhibitor for Hepatitis C virus.
Telaprevir: Another protease inhibitor with a similar mechanism of action.
MG-78: A modified boceprevir analog with enhanced potency against SARS-CoV-2.
Uniqueness: Boceprevir Metabolite M4-d9 is unique due to its incorporation of deuterium atoms, which significantly enhances its metabolic stability and reduces systemic clearance compared to its non-deuterated counterparts. This results in improved pharmacokinetic properties and potentially better therapeutic outcomes .
Propiedades
Número CAS |
1373318-84-3 |
|---|---|
Fórmula molecular |
C₁₉H₂₄D₉N₃O₄ |
Peso molecular |
376.54 |
Sinónimos |
(1R,2S,5S)-3-[(2S)-2-[[[[1,1-(Dimethylethyl-d9)]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


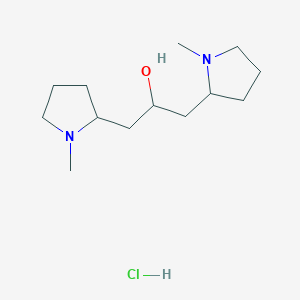
![2,2'-Methylene Bis[Ranitidine]](/img/structure/B1146619.png)
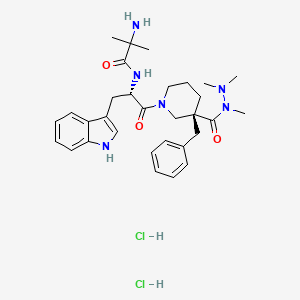
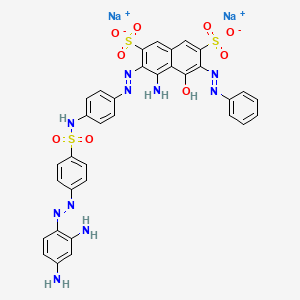
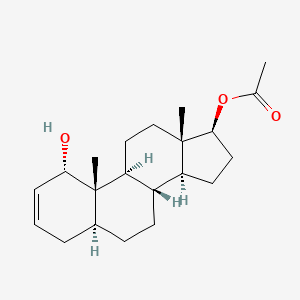
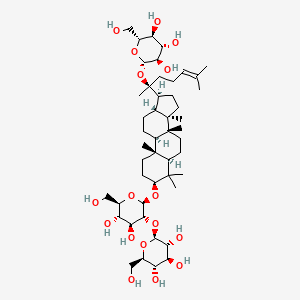
![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1146635.png)
